Cas no 1897653-06-3 (1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropylmethanol)

1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropylmethanol
- [1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropyl]methanol
- 1897653-06-3
- EN300-1823283
-
- Inchi: 1S/C14H18O2/c1-13(2)8-14(13,9-15)11-3-4-12-10(7-11)5-6-16-12/h3-4,7,15H,5-6,8-9H2,1-2H3
- InChI Key: DUUZJHGAJANMCF-UHFFFAOYSA-N
- SMILES: OCC1(C2C=CC3=C(CCO3)C=2)CC1(C)C
Computed Properties
- Exact Mass: 218.130679813g/mol
- Monoisotopic Mass: 218.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.5Ų
1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1823283-0.5g |
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropyl]methanol |
1897653-06-3 | 0.5g |
$1180.0 | 2023-09-19 | ||
Enamine | EN300-1823283-0.1g |
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropyl]methanol |
1897653-06-3 | 0.1g |
$1081.0 | 2023-09-19 | ||
Enamine | EN300-1823283-0.25g |
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropyl]methanol |
1897653-06-3 | 0.25g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1823283-0.05g |
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropyl]methanol |
1897653-06-3 | 0.05g |
$1032.0 | 2023-09-19 | ||
Enamine | EN300-1823283-1.0g |
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropyl]methanol |
1897653-06-3 | 1g |
$1229.0 | 2023-06-01 | ||
Enamine | EN300-1823283-5.0g |
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropyl]methanol |
1897653-06-3 | 5g |
$3562.0 | 2023-06-01 | ||
Enamine | EN300-1823283-10.0g |
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropyl]methanol |
1897653-06-3 | 10g |
$5283.0 | 2023-06-01 | ||
Enamine | EN300-1823283-1g |
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropyl]methanol |
1897653-06-3 | 1g |
$1229.0 | 2023-09-19 | ||
Enamine | EN300-1823283-5g |
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropyl]methanol |
1897653-06-3 | 5g |
$3562.0 | 2023-09-19 | ||
Enamine | EN300-1823283-2.5g |
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropyl]methanol |
1897653-06-3 | 2.5g |
$2408.0 | 2023-09-19 |
1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropylmethanol Related Literature
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
Additional information on 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropylmethanol
1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropylmethanol: A Comprehensive Overview
The compound 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropylmethanol, identified by the CAS number 1897653-06-3, is a structurally complex organic molecule with intriguing chemical properties. This compound belongs to the class of benzofurans, which are aromatic heterocyclic compounds with a benzene ring fused to a furan ring. The presence of the cyclopropane ring and the methanol group further adds to its unique chemical profile. Recent studies have highlighted its potential applications in drug discovery and material science due to its versatile reactivity and structural diversity.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzofuran derivative. Researchers have employed various methods, including oxidative coupling and cyclization reactions, to construct the benzofuran framework. The cyclopropane ring is introduced through a carefully controlled alkylation process, ensuring the formation of the desired stereochemistry. The final methylation step is crucial for achieving the hydroxymethyl group, which plays a significant role in the compound's reactivity and solubility properties.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of this compound with unprecedented accuracy. Using density functional theory (DFT), scientists have determined that the molecule exhibits a conjugated π-system across the benzofuran and cyclopropane moieties. This conjugation significantly influences its optical properties, making it a promising candidate for applications in optoelectronic devices. Additionally, experimental studies have confirmed that the compound displays moderate fluorescence quantum yields under UV excitation, further underscoring its potential in sensing and imaging technologies.
The biological activity of 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropylmethanol has been a focal point of recent research efforts. In vitro assays have revealed that this compound exhibits selective inhibitory effects on certain enzymes associated with neurodegenerative diseases. For instance, it has shown promise as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Furthermore, preliminary pharmacokinetic studies suggest that the compound has favorable absorption and bioavailability profiles, making it a viable candidate for preclinical testing.
In terms of environmental impact, this compound has been assessed for its biodegradability and toxicity profiles. Results indicate that it undergoes moderate biodegradation under aerobic conditions, with microbial activity playing a significant role in its breakdown. Additionally, acute toxicity studies in aquatic organisms have shown that it poses minimal risk to aquatic ecosystems at environmentally relevant concentrations.
From a synthetic chemistry perspective, this compound serves as an excellent platform for exploring novel reaction pathways. Its unique structure allows for various functional group transformations, enabling chemists to design derivatives with tailored properties. For example, substitution reactions at the benzofuran ring can lead to compounds with enhanced stability or improved bioavailability. Similarly, modifications to the cyclopropane ring can yield analogs with distinct electronic characteristics.
In conclusion, 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropylmethanol is a multifaceted organic compound with significant potential across diverse fields. Its intricate structure not only provides a foundation for innovative chemical research but also opens avenues for practical applications in medicine and technology. As ongoing studies continue to unravel its properties and capabilities, this compound stands at the forefront of modern chemical innovation.
1897653-06-3 (1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropylmethanol) Related Products
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)



